REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]([OH:12])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1[CH:13]=NNC(N)=O.[OH-].[K+].Cl>C(O)COCCO.O>[CH3:13][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:10]=[C:11]([OH:12])[C:2]=1[OH:1] |f:1.2|
|
Name
|
2,3-dihydroxy-naphthaldehyde semicarbazone
|
Quantity
|
131 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C2=CC=CC=C2C=C1O)C=NNC(=O)N
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1350 mL
|
Type
|
solvent
|
Smiles
|
C(COCCO)O
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with stirrer, condenser
|
Type
|
EXTRACTION
|
Details
|
extracted eight times with 1 l ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether extracts were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
Recrystallization from water
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC2=CC=CC=C12)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61.5 g | |
YIELD: PERCENTYIELD | 65.5% | |
YIELD: CALCULATEDPERCENTYIELD | 66.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |